molecular formula C17H12N2OS3 B4580161 N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide

N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide

Cat. No.: B4580161
M. Wt: 356.5 g/mol
InChI Key: NQHZKCPUZCMQEU-UHFFFAOYSA-N
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Description

N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a central 1,3-thiazole ring substituted at the 4-position with a 5-methylthiophene moiety and at the 2-position with a benzothiophene-3-carboxamide group. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules.

For instance, microwave-assisted methods have been shown to improve reaction rates and yields for structurally related thiazole-based compounds .

Properties

IUPAC Name

N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS3/c1-10-6-7-15(23-10)13-9-22-17(18-13)19-16(20)12-8-21-14-5-3-2-4-11(12)14/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHZKCPUZCMQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction between a thiophene derivative and an aryl halide.

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and benzothiophene derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structure and biological activity.

    Material Science: It is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazole derivatives with substitutions at the 2- and 4-positions exhibit diverse biological activities. Below is a comparative analysis of key analogues:

Compound Name / Structure Key Substituents Biological Activity Synthesis Efficiency Reference ID
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Chromenone, acetamide Antimicrobial (broad-spectrum) Microwave-assisted (high yield)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Methoxyphenyl, acetamide Non-selective COX-1/COX-2 inhibition Conventional (moderate yield)
N-[3-{4-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}phenyl]acetamide (milpecitinib) Pyrrolidine-pyrrole, acetamide Janus kinase inhibition (veterinary use) Multi-step coupling
N-[4-(1-propylpiperidin-4-yl)-1,3-thiazol-2-yl]-5-(3-methoxyphenyl)-1,3-oxazol-2-amine Piperidine, oxazole Anticancer (mechanism unspecified) Coupling with intermediates
N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide (Target Compound) Benzothiophene, methylthiophene Hypothesized: Anticancer or enzyme modulation Likely microwave-assisted N/A

Key Findings:

Antimicrobial Activity: Chromenone-substituted thiazoles (e.g., N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide) demonstrate broad-spectrum activity against bacterial and fungal strains. The electron-withdrawing chromenone group may enhance target binding .

Anti-inflammatory Activity: Methoxyphenyl-substituted thiazoles (e.g., 6a) exhibit COX-1/COX-2 inhibition, with selectivity influenced by substituent electronics. For instance, 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) shows COX-2 selectivity due to its phenolic hydroxyl group .

Anticancer Potential: Piperidine- and oxazole-substituted thiazoles (e.g., N-[4-(1-propylpiperidin-4-yl)-1,3-thiazol-2-yl]-5-(3-methoxyphenyl)-1,3-oxazol-2-amine) are screened by the NCI for antitumor properties, with morpholine or benzyl groups enhancing cytotoxicity .

Synthetic Efficiency: Microwave irradiation significantly improves yields (e.g., 70–85% for chromenone-thiazoles) compared to conventional heating (50–60%) .

Mechanistic Insights:

  • Hydrophobic Interactions : Docking studies suggest that hydrophobic substituents (e.g., benzothiophene in the target compound) may enhance binding to enzymes like 15-lipoxygenase (15-LOX) or kinases .

Limitations and Contradictions:

  • While microwave synthesis improves yields for chromenone-thiazoles , some analogues (e.g., milpecitinib) require complex multi-step protocols, limiting scalability .
  • COX-2 selectivity in 6b contrasts with the non-selectivity of 6a, highlighting the critical role of minor structural differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide

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